

Application Note: Structural Confirmation of 2-(Methylamino)acetamide Hydrochloride via NMR Spectroscopy

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Compound of Interest

Compound Name:	2-(Methylamino)acetamide hydrochloride
CAS No.:	5325-64-4
Cat. No.:	B554671

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Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of **2-(Methylamino)acetamide hydrochloride**. We provide comprehensive protocols for the preparation and analysis of the sample by ^1H and ^{13}C NMR spectroscopy. The expected chemical shifts, multiplicities, and assignments are summarized to serve as a reference for researchers engaged in the synthesis and characterization of this and related molecules.

Introduction

2-(Methylamino)acetamide hydrochloride, also known as sarcosinamide hydrochloride, is a small organic molecule that can serve as a building block in synthetic organic chemistry and may be explored for its potential biological activities.^[1] Accurate structural elucidation is a

critical step in the characterization of such compounds. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. This note outlines the standardized procedures for confirming the structure of **2-(Methylamino)acetamide hydrochloride** using ^1H and ^{13}C NMR spectroscopy.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. As **2-(Methylamino)acetamide hydrochloride** is a water-soluble salt, Deuterium Oxide (D_2O) is the recommended solvent.[\[1\]](#)

Materials:

- **2-(Methylamino)acetamide hydrochloride** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterium Oxide (D_2O , 99.9 atom % D)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Accurately weigh the desired amount of **2-(Methylamino)acetamide hydrochloride** and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of D_2O to the vial.
- Gently vortex the mixture until the solid is completely dissolved.
- Carefully transfer the solution into a 5 mm NMR tube using a pipette.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring ^1H and ^{13}C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz (or higher)
- Solvent: D_2O
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 10-12 ppm

^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz (or higher, corresponding to the ^1H frequency)
- Solvent: D_2O
- Temperature: 298 K
- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30')
- Number of Scans: 1024-4096 (or more, due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds

- Spectral Width: 200-220 ppm

Data Presentation

The expected ^1H and ^{13}C NMR data for **2-(Methylamino)acetamide hydrochloride** in D_2O are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TSP or the residual solvent signal).

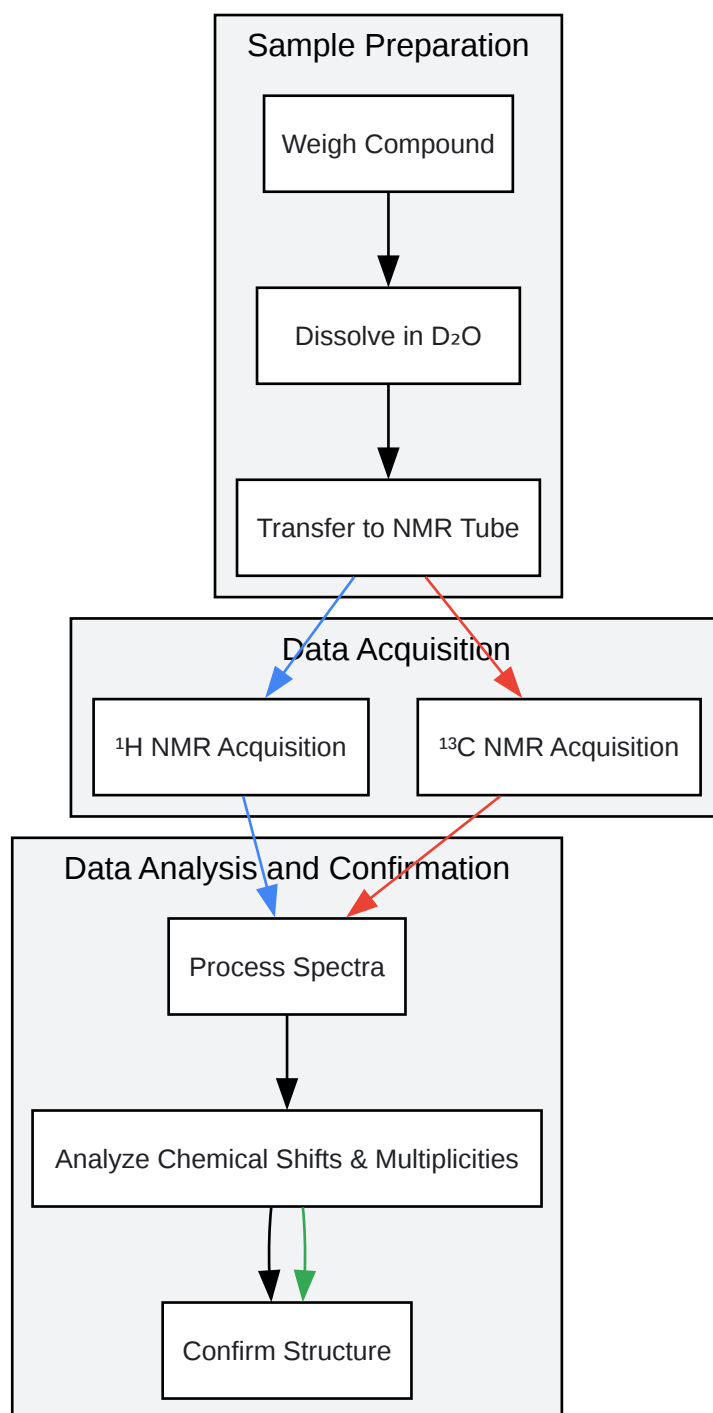
^1H NMR Data			
Assignment	Chemical Shift (δ) / ppm	Multiplicity	Integration
-NH ₂ and -NH-	~4.9 (solvent dependent)	Broad Singlet	3H
-CH ₂ -	3.8 - 4.0	Singlet	2H
-CH ₃	2.7 - 2.9	Singlet	3H

^{13}C NMR Data (Predicted)	
Assignment	Chemical Shift (δ) / ppm
C=O (Amide)	~170-175
-CH ₂ -	~50-55
-CH ₃	~35-40

Note: The protons of the primary amide (-NH₂) and the secondary amine (-NH-) will exchange with the deuterium in D_2O , leading to a significant reduction or disappearance of their signals in the ^1H NMR spectrum. The residual HDO peak will appear around 4.7-4.8 ppm.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2-(Methylamino)acetamide hydrochloride** using NMR spectroscopy.



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NMR Experimental Workflow

Discussion

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons, and the exchangeable amine/amide protons. The N-methyl protons appear as a singlet in the upfield region (around 2.7-2.9 ppm), while the methylene protons adjacent to the carbonyl group and the nitrogen atom are deshielded and appear as a singlet further downfield (around 3.8-4.0 ppm).[1] In D_2O , the signals for the NH and NH_2 protons will be broad and may be integrated together with the residual water peak.

The predicted ^{13}C NMR spectrum will display three signals. The carbonyl carbon of the amide group is expected to have the largest chemical shift. The methylene carbon and the methyl carbon will appear at lower chemical shifts, with the methylene carbon being more deshielded due to its proximity to two electronegative atoms (N and $\text{C}=\text{O}$).

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like **2-(Methylamino)acetamide hydrochloride**. The detailed protocols and expected spectral data provided in this application note serve as a valuable resource for researchers, facilitating efficient and accurate structural confirmation in drug discovery and development workflows.

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References

- [1. Buy 2-\(Methylamino\)acetamide hydrochloride | 5325-64-4 \[smolecule.com\]](#)
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